molecular formula C10H16O2 B13187632 Bicyclo[6.1.0]nonane-4-carboxylic acid

Bicyclo[6.1.0]nonane-4-carboxylic acid

Cat. No.: B13187632
M. Wt: 168.23 g/mol
InChI Key: UBZUPTPVECHPTR-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]nonane-4-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is notable for its strained ring system, which imparts significant reactivity and makes it a valuable scaffold in various chemical and biological applications. The bicyclo[6.1.0]nonane framework is particularly interesting due to its rigidity and the spatial arrangement of its atoms, which can influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[6.1.0]nonane-4-carboxylic acid typically involves the oxidation of bicyclo[6.1.0]non-4-yn-9-ylmethanol. This process can be carried out using Jones reagent, which is a mixture of chromium trioxide and sulfuric acid in acetone. The reaction is performed under controlled conditions, usually at low temperatures to prevent over-oxidation and to ensure the selective formation of the carboxylic acid group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[6.1.0]nonane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Further oxidized derivatives of the bicyclo[6.1.0]nonane framework.

    Reduction: Alcohol derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Bicyclo[6.1.0]nonane-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[6.1.0]nonane-4-carboxylic acid exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The strained ring system of the bicyclo[6.1.0]nonane framework makes it highly reactive towards azides in SPAAC reactions. This reactivity allows for the selective labeling of biomolecules without interfering with natural biological processes . The molecular targets and pathways involved are typically those that can interact with the reactive sites of the compound, facilitating the formation of stable triazole linkages.

Comparison with Similar Compounds

Biological Activity

Bicyclo[6.1.0]nonane-4-carboxylic acid (BCN-COOH) is a significant compound in the realm of chemical biology, particularly noted for its applications in bioorthogonal chemistry and as a versatile scaffold for molecular probes. This article delves into its biological activity, synthesis, stability, and applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a carboxylic acid functional group, which enhances its reactivity and solubility in biological media. This compound is categorized under strained alkynes, which are known for their unique reactivity profiles.

Synthesis of BCN-COOH

The synthesis of BCN-COOH has been optimized to improve yield and efficiency. A concise three-step synthesis has been reported, achieving an overall yield of 32% starting from 1,5-cyclooctadiene, marking it as one of the shortest routes known to date for this compound . The synthesis process typically involves:

  • Cyclopropanation Reaction : Utilizing ethyl diazoacetate in the presence of a catalyst.
  • Hydrolysis : Converting the ester to the carboxylic acid.
  • Purification : Achieving high purity through chromatographic techniques.

Bioorthogonal Reactions

BCN-COOH is particularly valuable in bioorthogonal chemistry due to its ability to undergo strain-promoted alkyne–azide cycloaddition (SPAAC). This reaction allows for selective labeling of biomolecules without interfering with native biological processes. The presence of the carboxylic acid does not significantly alter the reactivity compared to its alcohol counterpart, making it an effective choice for creating stable conjugates .

Stability Studies

Stability is a crucial factor in biological applications. Research indicates that BCN-COOH exhibits superior stability compared to traditional carbamate derivatives when used in cell cultures. The amide derivatives formed from BCN-COOH demonstrate enhanced stability, making them suitable for prolonged biological studies .

Compound TypeStability in Biological MediaReactivity
BCN-COOHHighModerate
CarbamateLowHigh

Case Studies

  • Molecular Probes Development : In a study focused on developing stable molecular probes, BCN-COOH was utilized to create amide-linked derivatives that showed significant improvements in stability under physiological conditions compared to conventional carbamate linkers .
  • Therapeutic Applications : BCN-COOH has been explored for conjugation with therapeutic antibodies, such as trastuzumab, targeting HER2 receptors in breast cancer cells. The results indicated that the resulting conjugates retained their bioactivity while enhancing stability against hydrolysis .
  • Oligonucleotide Synthesis : Novel BCN derivatives have been incorporated into oligonucleotide sequences during automated solid-phase synthesis, demonstrating compatibility with standard protocols and maintaining structural integrity under acidic conditions .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

bicyclo[6.1.0]nonane-4-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-10(12)7-2-1-3-8-6-9(8)5-4-7/h7-9H,1-6H2,(H,11,12)

InChI Key

UBZUPTPVECHPTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC2CC2C1)C(=O)O

Origin of Product

United States

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